Furo[3,4-d]pyridazine-5,7-dione

Catalog No.
S8938858
CAS No.
59648-15-6
M.F
C6H2N2O3
M. Wt
150.09 g/mol
Availability
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Furo[3,4-d]pyridazine-5,7-dione

CAS Number

59648-15-6

Product Name

Furo[3,4-d]pyridazine-5,7-dione

IUPAC Name

furo[3,4-d]pyridazine-5,7-dione

Molecular Formula

C6H2N2O3

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C6H2N2O3/c9-5-3-1-7-8-2-4(3)6(10)11-5/h1-2H

InChI Key

DMWJVLJVMIFAJE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)C(=O)OC2=O

Furo[3,4-d]pyridazine-5,7-dione (CAS 59648-15-6), commonly known as pyridazine-4,5-dicarboxylic anhydride, is a highly reactive, cyclic anhydride building block essential for the synthesis of complex diazine-containing pharmaceuticals and agrochemicals [1]. As an electrophilic synthon, it provides a direct, coupling-reagent-free route to functionalized pyridazines, including monoamides, monoesters, and 4-aroylpyridazine-5-carboxylic acids . Its procurement value lies in its ability to enforce strict regiocontrol during ring-opening reactions, bypassing the desymmetrization challenges and stoichiometric waste generation associated with its dicarboxylic acid and diester analogs [2].

Substituting Furo[3,4-d]pyridazine-5,7-dione with its immediate precursors, such as pyridazine-4,5-dicarboxylic acid or diethyl pyridazine-4,5-dicarboxylate, introduces severe synthetic bottlenecks [1]. The free diacid requires expensive, moisture-sensitive coupling reagents (e.g., DCC, HATU) to react with nucleophiles, often resulting in complex mixtures of monoamides, diamides, and difficult-to-remove urea byproducts . Similarly, the diester analog requires harsh, multi-step saponification protocols to achieve mono-functionalization and is entirely unreactive in direct Friedel-Crafts acylations [2]. Procuring the pre-formed anhydride eliminates these inefficiencies, guaranteeing rapid, atom-economical ring-opening under mild conditions.

Coupling-Reagent-Free Mono-Amidation

Furo[3,4-d]pyridazine-5,7-dione undergoes spontaneous ring-opening upon treatment with primary or secondary amines at room temperature, delivering pyridazine-4-carbamoyl-5-carboxylic acid derivatives in high yields without the need for exogenous coupling reagents [1]. In contrast, attempting this mono-amidation directly from pyridazine-4,5-dicarboxylic acid requires stoichiometric amounts of DCC or EDC, which generates equivalent amounts of urea waste (e.g., DCU) that severely complicates chromatographic purification .

Evidence DimensionMono-amide yield and process complexity
Target Compound DataHigh yield of mono-amide, 0 equivalents of coupling reagent, room temperature.
Comparator Or BaselinePyridazine-4,5-dicarboxylic acid: Requires 1.0-1.2 eq DCC/EDC, prone to di-amide contamination and urea byproduct formation.
Quantified DifferenceEliminates 100% of coupling reagent waste and associated purification chromatography.
ConditionsReaction with primary amines in THF/DCM at room temperature.

Procuring the anhydride streamlines the synthesis of pyridazine-based drug candidates by eliminating the need for expensive coupling reagents and tedious chromatographic purification.

Direct Access to 4-Aroylpyridazine-5-carboxylic Acids

The anhydride functionality of Furo[3,4-d]pyridazine-5,7-dione enables direct Friedel-Crafts acylation when reacted with arenes in the presence of aluminum chloride, yielding 4-aroylpyridazine-5-carboxylic acids in a single step [1]. Standard procurement alternatives, such as diethyl pyridazine-4,5-dicarboxylate or the free diacid, lack the requisite electrophilicity and fail to undergo this C-C bond-forming reaction under identical Lewis acid conditions .

Evidence DimensionReactivity in Friedel-Crafts acylation
Target Compound DataReacts smoothly with arenes (e.g., benzene) and AlCl3 to yield 4-aroylpyridazine-5-carboxylic acids.
Comparator Or BaselineDiethyl pyridazine-4,5-dicarboxylate / Dicarboxylic acid: Inert or highly low-yielding under standard Friedel-Crafts conditions.
Quantified DifferenceEnables a 1-step C-C bond formation that is synthetically inaccessible directly from the ester or acid.
ConditionsAlCl3-mediated acylation in neat arene or inert solvent.

This reactivity profile is critical for buyers synthesizing fused heterocycles or complex agrochemicals where the aroyl-acid motif is a mandatory intermediate.

Efficient Condensation with 1,3-Binucleophiles

When constructing complex spiro-heterocycles, Furo[3,4-d]pyridazine-5,7-dione acts as a highly efficient bis-electrophile, condensing with nitrogen-based 1,3-binucleophiles to form 1,3,7,8-tetra-azaspiro[4.5]decane architectures [1]. Utilizing the diacid baseline for this transformation requires harsh dehydrating conditions that can degrade sensitive functional groups, whereas the anhydride reacts smoothly under milder thermal profiles .

Evidence DimensionSpiro-cyclization efficiency
Target Compound DataDirect condensation to spiro-compounds under mild conditions.
Comparator Or BaselinePyridazine-4,5-dicarboxylic acid: Requires harsh dehydrating conditions or pre-activation.
Quantified DifferenceReduces step count and avoids harsh thermal dehydration conditions.
ConditionsReaction with nitrogen-based 1,3-binucleophiles.

For discovery chemistry programs targeting novel spiro-scaffolds, the anhydride offers a direct, high-yielding trajectory that the free acid cannot match.

Synthesis of Pyridazine-Based Agrochemicals

Utilizing the anhydride's capacity for regioselective, coupling-reagent-free mono-amidation to efficiently produce anilide-based plant growth inhibitors and herbicides on scale [1].

Development of Fused Diazine Pharmaceuticals

Exploiting the compound's unique Friedel-Crafts reactivity to generate 4-aroylpyridazine-5-carboxylic acids, which serve as mandatory precursors for biologically active pyridazino-phthalazines [2].

Library Generation of Spiro-Heterocycles

Leveraging the anhydride as a core synthon with various binucleophiles to rapidly build libraries of 1,3,7,8-tetra-azaspiro[4.5]decanes for high-throughput discovery screening [3].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

150.00654193 g/mol

Monoisotopic Mass

150.00654193 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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